4,5-Dichloro-2-methanesulfonylaniline
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Overview
Description
4,5-Dichloro-2-methanesulfonylaniline is a chemical compound with the molecular formula C₇H₇Cl₂NO₂S and a molecular weight of 240.11 g/mol . It is characterized by the presence of two chlorine atoms and a methanesulfonyl group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4,5-Dichloro-2-methanesulfonylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not breathing in dust, vapor, mist, or gas, and not ingesting the compound .
Mechanism of Action
Target of Action
This compound is a relatively new entity and its specific molecular targets are still under investigation .
Mode of Action
It is believed to interact with its targets in a way that alters their normal functioning .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is likely that factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Preparation Methods
The synthesis of 4,5-Dichloro-2-methanesulfonylaniline typically involves the chlorination of 2-methanesulfonylaniline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,5-Dichloro-2-methanesulfonylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4,5-Dichloro-2-methanesulfonylaniline can be compared with other dichloroaniline derivatives, such as:
- 2,4-Dichloroaniline
- 3,5-Dichloroaniline
- 2,6-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms and other substituents, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
4,5-dichloro-2-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPZTOZFWUFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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